N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. It possesses a unique molecular structure characterized by a cyclopropanesulfonamide core, which is substituted with furan and thiophene moieties. This compound is classified under sulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The compound is cataloged under the CAS number 2034255-58-6, with a molecular formula of and a molecular weight of 297.4 g/mol . It falls within the category of small-molecule inhibitors, which are often explored for their therapeutic applications in various diseases, particularly in cancer treatment and enzyme inhibition.
The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide can be approached through several methods. A common synthetic route involves the sulfonylation of furan derivatives followed by alkylation reactions.
Key structural data includes:
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is primarily dictated by its electron-rich aromatic systems, which can be modified to enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for compounds like N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide often involves inhibition of specific enzymes or biological pathways.
The compound's stability under various pH conditions and temperatures should be evaluated to assess its suitability for pharmaceutical formulations.
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has potential applications in:
The systematic name N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide follows IUPAC conventions for sulfonamide derivatives. This name precisely defines the molecular structure through several key components: The root "sulfonamide" establishes the core functional group (–SO₂NH–). The prefix "cyclopropane" specifies the sulfonyl-attached alicyclic ring. The substituent term "2-(furan-2-yl)-2-(thiophen-3-yl)ethyl" denotes the branched alkyl chain bearing two heterocyclic moieties at defined positions. The systematic numbering ensures unambiguous identification of attachment points on both furan (position 2) and thiophene (position 3) rings [2] [6].
Alternative chemical identifiers include:
Table 1: Systematic Nomenclature Breakdown
Component | Structural Element | Positional Identifier |
---|---|---|
Parent functional group | Sulfonamide | – |
Sulfonyl substituent | Cyclopropane ring | – |
Amino substituent | Ethyl bridge | 1-position |
Branch 1 | Furan heterocycle | 2-yl attachment |
Branch 2 | Thiophene heterocycle | 3-yl attachment |
This compound belongs to the sulfonamide inhibitor class characterized by three domains: a sulfonamide pharmacophore, a cyclopropyl group, and bifurcated heterocyclic substituents. Its structural framework positions it within the broader category of small-molecule enzyme inhibitors targeting metalloenzymes like carbonic anhydrases (CAs). The cyclopropanesulfonamide group acts as a zinc-binding motif, capable of coordinating with active-site zinc ions in CA isoforms through its sulfonamide nitrogen [3]. This mechanism parallels clinically used inhibitors (e.g., dorzolamide), though the cyclopropyl ring confers distinct steric and electronic properties compared to larger alicyclic or aromatic systems [3] [9].
Structural classification highlights:
The concurrent integration of furan and thiophene rings creates a pharmacologically optimized heterocyclic system. Furan contributes a highly polarizable oxygen atom (H-bond acceptor capacity), while thiophene provides sulfur-mediated lipophilicity and enhanced metabolic stability compared to furan alone. Critically, the 3-substituted thiophene isomer differs from the more common 2-substituted analogs, potentially altering dipole orientation and intermolecular interactions [2] [6].
Table 2: Heterocyclic Electronic Parameters
Parameter | Furan (2-substituted) | Thiophene (3-substituted) | Synergistic Effect |
---|---|---|---|
Aromaticity Index | Moderate (88 kJ/mol) | High (121 kJ/mol) | Balanced electron delocalization |
Dipole Moment (D) | 0.71 | 1.58 | Orthogonal dipole alignment |
H-Bond Capacity | Acceptor only | Weak acceptor | Complementary recognition |
LogP Contribution | -0.32 | +0.45 | Optimized lipophilicity |
The ethylene linker between heterocycles enables conformational flexibility, allowing the molecule to adopt bioactive orientations where both rings engage distinct enzyme subpockets. This design echoes pharmacologically active furan-thiophene hybrids such as VU0420364-1 (a neuroscience probe with structural parallels), though the 3-thienyl substitution pattern in the subject compound creates a distinct electronic profile [1] [7]. Computational models indicate the furan-thiophene π-system conjugation enhances charge transfer capabilities, potentially facilitating interactions with aromatic residues in enzyme binding sites [4] [6].
Table 3: Supramolecular Features of Heterocycle Combinations
Interaction Type | Furan Role | Thiophene Role | Biological Relevance |
---|---|---|---|
π-Stacking | Weak donor | Strong donor | Enhanced protein binding |
Hydrophobic | Limited contribution | Significant contribution | Membrane penetration |
Electrostatic | Dipole-oriented | Polarizability-focused | Target specificity |
Metal Coordination | Indirect modulation | Sulfur participation | Allosteric modulation |
The deliberate positional isomerism (2-furyl vs. 3-thienyl) creates an electronic asymmetry proven advantageous in CA inhibitor design. Research on related compounds demonstrates that furan-carboxamido groups confer stronger topical intraocular pressure reduction compared to thiophene analogs when paired with sulfonamides, attributed to optimized hydrogen bonding networks and desolvation energetics [3]. This synergy likely extends to the subject compound despite its distinct substitution pattern, potentially enhancing inhibitory potency against specific CA isoforms.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8